3-Thiophen-3-yl-acrylic acid methyl ester
Overview
Description
“3-Thiophen-3-yl-acrylic acid methyl ester” is a synthetic intermediate that is useful for pharmaceutical synthesis . It has a molecular formula of C8H8O2S .
Molecular Structure Analysis
The molecular structure of “3-Thiophen-3-yl-acrylic acid methyl ester” is defined by both the head-to-tail polymer linkages and the conformation of the acrylic acid methyl ester side groups . It has a molecular weight of 168.2 .Chemical Reactions Analysis
While specific chemical reactions involving “3-Thiophen-3-yl-acrylic acid methyl ester” are not available, it’s known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol . .Scientific Research Applications
Industrial Chemistry and Material Science
- Field : Industrial Chemistry and Material Science .
- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
- Field : Electronics .
- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
- Field : Electronics .
- Application : Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
- Field : Electronics .
- Application : Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Covalent Organic Frameworks (COFs)
- Field : Material Science .
- Application : Thiophene derivatives are used in the synthesis of Covalent Organic Frameworks (COFs). These materials have excellent physicochemical properties such as large surface area and permanent, accessible porosity .
Pharmaceutical Synthesis
- Field : Pharmaceutical Industry .
- Application : “3-Thiophen-3-yl-acrylic acid methyl ester” is a synthetic intermediate useful for pharmaceutical synthesis .
Light-Driven Applications
- Field : Material Science .
- Application : Thiophene-based Covalent Organic Frameworks (COFs) have been used in different light-driven applications such as photocatalysis, organic thin film transistors, photoelectrodes, and organic photovoltaics .
Protodeboronation of Pinacol Boronic Esters
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-3-thiophen-3-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKIESAKFXOHF-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophen-3-yl-acrylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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